molecular formula C23H34FNO2 B12594054 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester

Cat. No.: B12594054
M. Wt: 375.5 g/mol
InChI Key: RZVKAWNUVBFUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester is a heterocyclic organic compound with the molecular formula C23H34FNO2. It is known for its unique structural features, which include a piperidine ring substituted with a fluorophenyl group and a menthyl ester moiety.

Preparation Methods

The synthesis of 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester typically involves several steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-methylpiperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 1-methylpiperidine.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring.

    Esterification: The final step involves esterification with menthol to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes and other proteins. The menthyl ester moiety may influence its pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester can be compared with similar compounds like:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H34FNO2

Molecular Weight

375.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate

InChI

InChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3

InChI Key

RZVKAWNUVBFUSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C

Origin of Product

United States

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